molecular formula C13H13N3O3S B4545017 3-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one

3-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one

Cat. No.: B4545017
M. Wt: 291.33 g/mol
InChI Key: XWTVNXCRZZYRLB-UHFFFAOYSA-N
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Description

3-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one is a complex organic compound that features a unique combination of a furan ring, a triazole ring, and a dihydrofuranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a furan derivative, followed by the introduction of a triazole ring through cycloaddition reactions. The final step often involves the formation of the dihydrofuranone ring via intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent-free conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furan-2-carbaldehyde and furan-2-carboxylic acid share the furan ring structure.

    Triazole Derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives are structurally related.

    Dihydrofuranone Derivatives: Compounds like 2,3-dihydrofuran-2-one and its analogs are similar in structure.

Uniqueness

What sets 3-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one apart is the combination of these three distinct structural motifs in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[[4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-12-10(5-7-19-12)20-13-15-14-11(9-2-1-6-18-9)16(13)8-3-4-8/h1-2,6,8,10H,3-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTVNXCRZZYRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=C2SC3CCOC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one
Reactant of Route 2
3-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one
Reactant of Route 3
3-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one
Reactant of Route 4
3-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one
Reactant of Route 5
3-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one
Reactant of Route 6
3-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}dihydrofuran-2(3H)-one

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